molecular formula C5H8OS B2647005 1-(Thietan-3-yl)ethan-1-one CAS No. 1512355-92-8

1-(Thietan-3-yl)ethan-1-one

Cat. No.: B2647005
CAS No.: 1512355-92-8
M. Wt: 116.18
InChI Key: QSEHMCGCEPARCB-UHFFFAOYSA-N
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Description

1-(Thietan-3-yl)ethan-1-one is an organic compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles This compound is characterized by a thietane ring attached to an ethanone group

Preparation Methods

The synthesis of 1-(Thietan-3-yl)ethan-1-one can be achieved through several methods:

Chemical Reactions Analysis

1-(Thietan-3-yl)ethan-1-one undergoes several types of chemical reactions:

Scientific Research Applications

1-(Thietan-3-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Thietan-3-yl)ethan-1-one involves its interaction with specific molecular targets. The sulfur atom in the thietane ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The ethanone moiety can also participate in hydrogen bonding and other non-covalent interactions, further enhancing the compound’s biological activity .

Comparison with Similar Compounds

1-(Thietan-3-yl)ethan-1-one can be compared with other thietane derivatives:

The uniqueness of this compound lies in its specific combination of a thietane ring and an ethanone group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(thietan-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8OS/c1-4(6)5-2-7-3-5/h5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEHMCGCEPARCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CSC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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